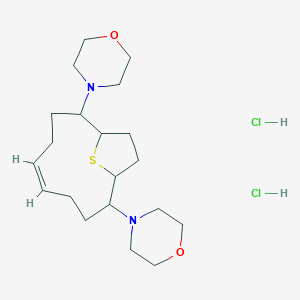![molecular formula C18H16N2O3 B222780 (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid CAS No. 160282-16-6](/img/structure/B222780.png)
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid, also known as MPPM, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a hydrazone derivative of pyruvic acid and has been found to exhibit various pharmacological activities.
Mecanismo De Acción
The mechanism of action of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used at relatively high concentrations in cell culture experiments. However, (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. It also has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid. One area of interest is the development of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. The use of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid in combination with other drugs or therapies is also an area of interest for future research. Additionally, the elucidation of the mechanism of action of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid and its downstream signaling pathways is an important area of research that could lead to the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid involves the reaction of 2-acetyl-1-methyl-1H-indene-3-carboxylic acid hydrazide with 2-methylbenzaldehyde in the presence of glacial acetic acid. The resulting product is then purified using column chromatography to obtain the pure (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid compound. The synthesis method of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been shown to inhibit the growth of human breast cancer cells, prostate cancer cells, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Propiedades
Número CAS |
160282-16-6 |
|---|---|
Nombre del producto |
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(Z)-4-[(2E)-2-[(2-methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-5-6-10-15(13)18(14-8-3-2-4-9-14)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+ |
Clave InChI |
YCZVLDKFTUFDHP-ZQXPJFHISA-N |
SMILES isomérico |
CC1=CC=CC=C1/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2 |
SMILES |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Sinónimos |
(Z)-3-[[[(2-methylphenyl)-phenyl-methylidene]amino]carbamoyl]prop-2-en oic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



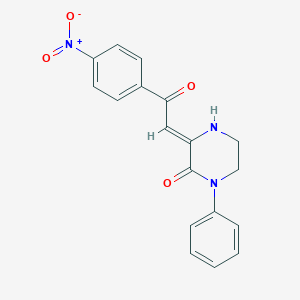
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
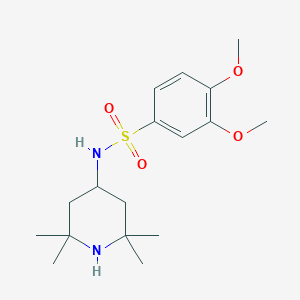

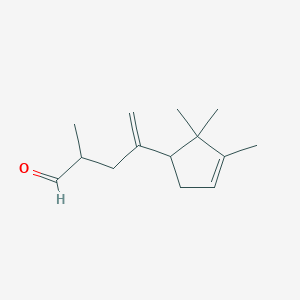
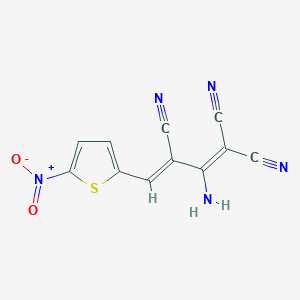
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)






